N-(3-Cyclopropoxy-5-methoxypyridin-4-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-5-methoxypyridin-4-YL)methanesulfonamide: is an organic compound with the molecular formula C10H14N2O4S It is a derivative of pyridine, featuring a cyclopropoxy group at the 3-position, a methoxy group at the 5-position, and a methanesulfonamide group at the 4-position
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-methoxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-8-5-11-6-9(16-7-3-4-7)10(8)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
HGUSQFPVKYOTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-5-methoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-5-methoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and cyclopropoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Methanol, cyclopropyl bromide, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3-Cyclopropoxy-5-methoxypyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-methoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide
- N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide
Uniqueness
N-(3-Cyclopropoxy-5-methoxypyridin-4-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
